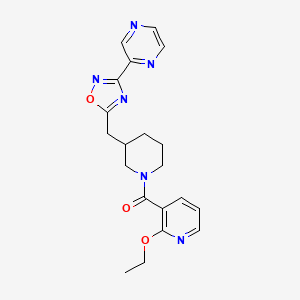
Ethyl 3,4-dimethyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Thiazoles and piperidines undergo various chemical reactions due to their versatile structures. For example, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Application in GPIIb/IIIa Integrin Antagonism
Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40, a compound structurally related to Ethyl 3,4-dimethyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-thiazole-5-carboxylate, has shown potential as a highly potent and orally active fibrinogen receptor antagonist. This compound is characterized by a trisubstituted beta-amino acid residue, which contributes to its activity against human platelet aggregation, making it a potential candidate for antithrombotic treatment, especially in the acute phase (Hayashi et al., 1998).
Role in Antimycobacterial Activity
Another derivative, designed and synthesized as imidazo[1,2-a]pyridine-3-carboxamides (IPAs), exhibits significant activity against drug-sensitive/resistant MTB strains. This suggests a potential application in treating tuberculosis, with specific compounds showing high activity and safety indices, indicating their potential as scaffolds for further antimycobacterial drug development (Lv et al., 2017).
Potential in Antituberculosis and Antimicrobial Agents
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed by molecular hybridization, demonstrated in vitro activity against Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase supercoiling assay. This indicates its potential as an antituberculosis agent. One specific compound within this series was found to be particularly promising due to its efficacy and lack of cytotoxicity at certain concentrations (Jeankumar et al., 2013).
Application in Antibacterial Studies
Derivatives of 1,3,4-Oxadiazole bearing compounds, including N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, have been synthesized and evaluated for antibacterial activity against Gram-negative and Gram-positive bacteria. These compounds have shown moderate to significant antibacterial activity, which underscores their potential in developing new antibacterial agents (Khalid et al., 2016).
Anticancer Agent Development
Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. This study revealed that certain compounds in this series act as strong anticancer agents, with low IC50 values, making them promising candidates for further investigation in cancer therapy (Rehman et al., 2018).
Future Directions
properties
IUPAC Name |
ethyl 3,4-dimethyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-4-28-19(25)17-14(2)22(3)20(29-17)21-18(24)15-8-10-16(11-9-15)30(26,27)23-12-6-5-7-13-23/h8-11H,4-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRBMWPWNYECPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)S1)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-dimethyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-thiazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrobromide](/img/no-structure.png)

![3,7-Dibenzyl-10-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane](/img/structure/B2991978.png)






![1-[(6-Chloropyridin-3-yl)methyl]piperidin-2-one](/img/structure/B2991989.png)



![1-(2,5-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2991998.png)